4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorine atom, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the naphthalene moiety: This step involves the reaction of the intermediate with a naphthalene derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-hydroxy-2-(phenyl)ethyl)-2-methylbenzenesulfonamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of both a fluorine atom and a naphthalene moiety, which can impart distinct chemical and physical properties. These features can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-13-11-15(20)9-10-19(13)25(23,24)21-12-18(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,18,21-22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMRHNPGBQCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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